![molecular formula C17H21NO4S B14210354 Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl- CAS No. 835629-14-6](/img/structure/B14210354.png)
Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl- is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl- typically involves the reaction of 3,4-dimethoxyphenethylamine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl- involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition can lead to various biological effects, including the suppression of tumor growth and the inhibition of microbial activity .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N-ethyl-4-methyl-
- Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-
- Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-chloro-
Uniqueness
Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other sulfonamides. The presence of the 3,4-dimethoxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development.
Properties
CAS No. |
835629-14-6 |
|---|---|
Molecular Formula |
C17H21NO4S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-12-5-8-15(9-6-12)23(19,20)18-13(2)14-7-10-16(21-3)17(11-14)22-4/h5-11,13,18H,1-4H3 |
InChI Key |
JEISXDSZAKLGBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


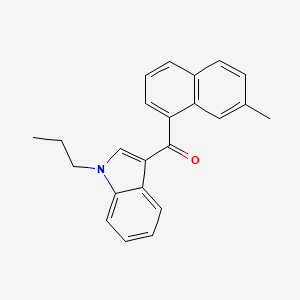
![4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine](/img/structure/B14210285.png)
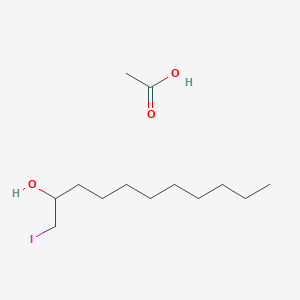
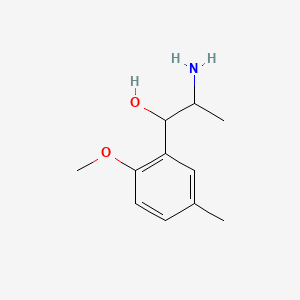
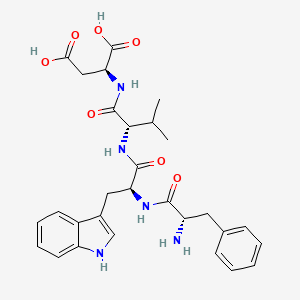
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14210301.png)
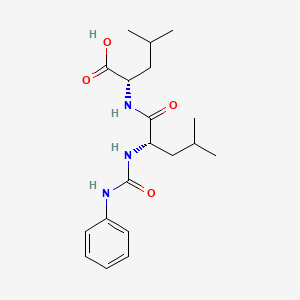
![1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene](/img/structure/B14210319.png)
![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)
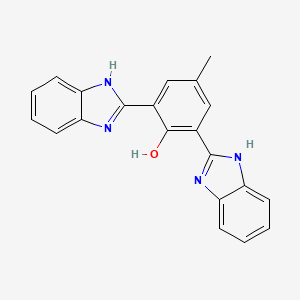
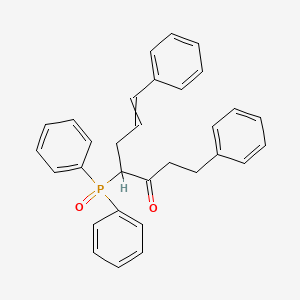
![1,1',1''-[(2,4,6-Trifluorobenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14210356.png)
![1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene](/img/structure/B14210369.png)
![N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B14210378.png)
